molecular formula C8H13NO3 B2922778 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid CAS No. 1483615-00-4

2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid

Cat. No.: B2922778
CAS No.: 1483615-00-4
M. Wt: 171.196
InChI Key: RSUYBXQLHSDMIF-UHFFFAOYSA-N
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Description

. This compound is characterized by its cyclopropane ring, which is substituted with a dimethyl group and a methylcarbamoyl group, making it a unique structure in organic chemistry.

Preparation Methods

The synthesis of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid involves several steps. One common method includes the reaction of cyclopropanecarboxylic acid with dimethylamine and phosgene to form the desired product . Industrial production methods may vary, but they generally involve similar reaction conditions with optimized parameters to ensure high yield and purity.

Chemical Reactions Analysis

2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the carbamoyl group to an amine or other reduced forms.

    Substitution: The compound can undergo substitution reactions where the methylcarbamoyl group is replaced by other functional groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions.

Scientific Research Applications

2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use .

Comparison with Similar Compounds

2,2-Dimethyl-3-(methylcarbamoyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:

    Chrysanthemic acid: Another cyclopropane derivative with similar structural features.

    Cyclopropanecarboxylic acid derivatives: Various derivatives with different substituents on the cyclopropane ring. The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

2,2-dimethyl-3-(methylcarbamoyl)cyclopropane-1-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO3/c1-8(2)4(6(10)9-3)5(8)7(11)12/h4-5H,1-3H3,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RSUYBXQLHSDMIF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(C1C(=O)O)C(=O)NC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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